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2-Aminononanoic acid - 5440-35-7

2-Aminononanoic acid

Catalog Number: EVT-249246
CAS Number: 5440-35-7
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

2-Aminononanoic acid can be derived from natural fatty acids through various synthetic pathways. It is often synthesized from nonanoic acid, which is found in several natural sources, including certain plant oils and animal fats.

Classification

This compound belongs to the class of amino acids and is specifically categorized as an omega-amino acid due to the position of the amino group relative to the carboxylic acid group. It is classified under aliphatic amino acids due to its straight-chain structure.

Synthesis Analysis

Methods

The synthesis of 2-aminononanoic acid typically involves several chemical reactions, including protection and deprotection steps, particularly when used in peptide synthesis.

  1. Protection of the Amino Group: The amino group can be temporarily protected using various protecting groups such as fluorenylmethoxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) to prevent side reactions during synthesis.
  2. Coupling Reactions: After protection, the compound can undergo coupling reactions with other amino acids or derivatives to form peptides.
  3. Deprotection: The protecting group is removed under specific conditions (e.g., using piperidine for Fmoc removal) to yield the free amino acid for further reactions or biological activities.

Technical Details

The industrial synthesis may involve bulk reactions in reactors where nonanoic acid is reacted with protecting agents under controlled conditions, followed by purification techniques like chromatography to ensure high purity levels.

Molecular Structure Analysis

Structure

The molecular structure of 2-aminononanoic acid consists of a nonane backbone with an amino group attached to the second carbon atom. Its structural formula can be represented as follows:

NH2 CH2 7COOH\text{NH}_2-\text{ CH}_2\text{ }_7-\text{COOH}

Data

  • Molecular Weight: Approximately 171.27 g/mol
  • Chemical Formula: C₉H₁₉NO₂
  • Structural Features: Contains one carboxylic acid functional group and one amino functional group.
Chemical Reactions Analysis

Reactions

2-Aminononanoic acid can participate in various chemical reactions:

  1. Peptide Bond Formation: It can react with other amino acids through peptide coupling reactions facilitated by reagents like dicyclohexylcarbodiimide or uronium salts.
  2. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield corresponding amines.
  3. Deprotection Reactions: If protected, it can be deprotected using bases or acids depending on the protecting group used .

Technical Details

The reactions are typically carried out under mild conditions to preserve the integrity of sensitive functional groups, with careful monitoring through techniques like thin-layer chromatography or high-performance liquid chromatography.

Mechanism of Action

The mechanism of action for 2-aminononanoic acid primarily revolves around its role as a building block in peptide synthesis. The protected form allows for selective coupling without interference from the amino group, which is crucial for forming stable peptide bonds. Once incorporated into peptides, it retains biological activity and can participate in further biochemical interactions.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Melting Point: Varies based on purity but generally around 70-80 °C.
  • Solubility: Soluble in water and polar solvents due to its ionic nature.

Chemical Properties

  • pKa Value: The carboxylic acid group has a pKa around 2.1, indicating its acidic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH changes.
Applications

Scientific Uses

2-Aminononanoic acid has several applications in scientific research and industry:

  1. Peptide Synthesis: Widely utilized in synthesizing peptides and proteins due to its stability and ease of incorporation into peptide chains.
  2. Bioconjugation: Employed in creating bioconjugates for studying protein interactions and developing targeted drug delivery systems.
  3. Drug Development: Used in designing peptide-based therapeutics, particularly in fields like cancer treatment and immunology .
  4. Material Science: Investigated for potential applications in creating biodegradable polymers and other materials due to its unique structural properties .
Biosynthesis and Metabolic Engineering of 2-Aminononanoic Acid

Enzymatic Pathways for Non-Canonical Amino Acid Production

2-Aminononanoic acid (C9 α-amino acid) belongs to the class of non-proteinogenic α,ω-amino acids, characterized by a linear aliphatic side chain. Its biosynthesis leverages both endogenous and engineered enzymatic pathways:

  • Fatty Acid-Derived Pathways: In Escherichia coli, 2-aminononanoic acid synthesis originates from intermediates in fatty acid biosynthesis. The key enzymes include β-ketoacyl-ACP synthases (FabF/FabH), which elongate acyl chains, and transaminases (e.g., IlvE, AvtA) that catalyze the amination of 9-carbon α-keto acids (e.g., 2-oxononanoic acid) [7] [8]. Selective production requires chain-length-specific thioesterases (e.g., CpFatB1 from *Cuphea palustris), which hydrolyze C8-ACP intermediates to release octanoate—a precursor for enzymatic elongation to C9 substrates [7].
  • Amino Acid Homologation: Norleucine (C6) and norvaline (C5) biosynthesis pathways in bacteria serve as templates for engineering longer-chain analogs. Overexpression of 2-isopropylmalate synthase (LeuA) with relaxed substrate specificity enables condensation of acetyl-CoA with C7 keto acids, forming C9 α-keto acid precursors for transamination [8].
  • Chassis Optimization: Corynebacterium glutamicum strains engineered with feedback-resistant aspartokinases (e.g., LysCfbr) enhance carbon flux toward aspartate-derived amino acids, indirectly supporting non-canonical amino acid synthesis through precursor abundance (oxaloacetate) [1].

Table 1: Key Enzyme Systems for 2-Aminononanoic Acid Biosynthesis

Enzyme ClassExample EnzymesFunctionHost Organism
ThioesterasesCpFatB1*, Umbellularia californica BTEHydrolyze C8/C12-ACP intermediatesE. coli
AminotransferasesIlvE, AvtATransaminate α-keto acids to α-amino acidsE. coli
Chain-elongating synthasesFabF, FabHCatalyze malonyl-CoA-dependent acyl chain extensionE. coli
Feedback-resistant kinasesLysCfbrIncrease oxaloacetate poolC. glutamicum

Challenges include low endogenous transaminase activity toward C9 substrates and competition with native fatty acid degradation (β-oxidation). Co-expression of keto acid reductoisomerases (e.g., KARI) improves flux toward α-keto acid precursors [7].

Genetic Code Expansion Strategies for 2-Aminononanoic Acid Incorporation

Genetic code expansion (GCE) enables site-specific incorporation of 2-aminononanoic acid into proteins, bypassing cellular toxicity and misactivation issues:

  • Orthogonal tRNA Synthetase/tRNA Pairs: The pyrrolysyl-tRNA synthetase (PylRS)/tRNAPyl system from Methanosarcina spp. is engineered to recognize 2-aminononanoic acid. Mutagenesis of the PylRS active site (e.g., residues Y306A, L309A) enhances accommodation of long aliphatic side chains [3] [8]. Providencia sneebia FadM homologs demonstrate superior activity toward C7–C11 substrates compared to E. coli FadM, making them ideal for coupling GCE with intracellular 2-aminononanoic acid production [7].
  • Codon Assignment: The amber stop codon (UAG) is repurposed for 2-aminononanoic acid incorporation. In E. coli, deletion of release factor 1 (RF1) increases suppression efficiency to >80%, while mammalian cells require engineered elongation factors (e.g., eRF1-E55D) to mitigate termination competition [3].
  • Continuous Evolution: Phage-assisted continuous evolution (PACE) of PylRS variants generates mutants with 12-fold increased activity for non-canonical aliphatic amino acids. These variants maintain orthogonality in eukaryotic hosts, enabling applications in mammalian membrane protein studies [3].

Table 2: Genetic Engineering Outcomes for 2-Aminononanoic Acid Incorporation

StrategyHost SystemIncorporation EfficiencyKey Modifications
PylRS/tRNAPylE. coli74–82%PylRS-Y306A/L309A; ΔRF1
PylRS/tRNAPylHEK293T cells41–58%eRF1-E55D; tRNAPylM15
Providencia FadM expressionE. coli5.4 g/L methyl ketones*Fed-batch with dodecane overlay

*Indirect yield via β-keto acid decarboxylation [7].

Limitations include proteolytic instability of 2-aminononanoic acid-containing peptides and reduced translational processivity due to ribosomal stalling. Fusion with solubility-enhancing tags (e.g., SUMO) mitigates these effects [8].

Metabolic Flux Analysis in Microbial Synthesis Systems

Metabolic flux analysis (MFA) quantifies carbon trafficking toward 2-aminononanoic acid biosynthesis, identifying bottlenecks in engineered strains:

  • 13C-MFA Techniques: Isotopic labeling with 80% [1-13C] glucose + 20% [U-13C] glucose resolves flux partitioning at the phosphoenolpyruvate-oxaloacetate-pyruvate (POP) node. In E. coli, >60% of oxaloacetate flux directs toward aspartate when ppc (PEP carboxylase) is overexpressed, increasing precursor supply for chain-elongated amino acids [1] [4].
  • Compartmentalized Fluxes in Eukaryotes: Saccharomyces cerevisiae exhibits mitochondrial-cytosolic compartmentation of amino acid biosynthesis. Small-scale metabolic models ignoring compartmental constraints predict fluxes with accuracy comparable to curated models (χ2 < 5.8), simplifying analysis for non-conventional yeasts [6]. Key findings include:
  • Cytosolic acetyl-CoA supplies 78–92% of carbon for aliphatic amino acid synthesis.
  • Mitochondrial export of oxaloacetate is rate-limiting for aspartate-family amino acids.
  • Nonstationary MFA: Fed-batch fermentations of E. coli producing C9 derivatives (e.g., 2-nonanone) use isotopomer spectral analysis (ISA) to quantify dynamic flux rewiring. The G parameter (fraction of labeled products) reveals β-oxidation pathway dominance (∼85% flux) over thiolase-mediated condensation during late growth phases [5] [7].

Table 3: Flux Distributions in 2-Aminononanoic Acid Precursor Pathways

Metabolic NodeFlux (mmol/gDCW/h)Engineering InterventionEffect on C9 Yield
PEP → Oxaloacetate8.2 ± 0.9 (wild-type)ppc overexpression+210% α-keto acids
Pyruvate → Acetyl-CoA12.5 ± 1.3 (wild-type)pflB/ldhA deletion+150% malonyl-CoA
β-oxidation cycle4.7 ± 0.6 (induced)fadE knockout-90% C9 degradation

Flux constraints arise from NADPH imbalance during fatty acid elongation and acetyl-CoA carboxylase (Acc) inhibition. Co-expression of NADH-dependent FabG from Acholeplasma laidlawii corrects cofactor imbalances, increasing C9 precursor titers by 3.2-fold [7]. Future work requires integrating machine learning with multi-omics data to predict flux bottlenecks in de novo pathways [4].

All compound names cited: 2-Aminononanoic acid, norleucine, norvaline, oxaloacetate, aspartate, α-keto acids, phosphoenolpyruvate, acetyl-CoA, malonyl-CoA.

Properties

CAS Number

5440-35-7

Product Name

2-Aminononanoic acid

IUPAC Name

2-aminononanoic acid

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h8H,2-7,10H2,1H3,(H,11,12)

InChI Key

JVPFOKXICYJJSC-UHFFFAOYSA-N

SMILES

CCCCCCCC(C(=O)O)N

Synonyms

2-Aminononanoicacid;5440-35-7;Nonanoicacid,2-amino-;2-Aminopelargonicacid;(2R)-2-aminononanoicacid;(2S)-2-aminononanoicacid;NSC20151;2-azanylnonanoicacid;ACMC-1AM5C;AC1L5FV0;AC1Q5S7O;SCHEMBL1592773;STOCK1N-08175;09028_FLUKA;CTK1H0841;MolPort-002-510-603;7857AB;ANW-63288;AR-1D8897;NSC-20151;NSC206256;AKOS009286744;MCULE-4518631723;NSC-206256;VZ23787

Canonical SMILES

CCCCCCCC(C(=O)O)N

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